Einecs 301-542-3
Description
EINECS 301-542-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU before 1981. Such compounds are often used in coatings, firefighting foams, or as water-repellent agents due to their thermal stability and hydrophobic properties.
Properties
CAS No. |
94022-46-5 |
|---|---|
Molecular Formula |
C22H21Cl4N3O2Sn |
Molecular Weight |
619.9 g/mol |
IUPAC Name |
2-chloro-4-(dibenzylamino)-5-(2-hydroxyethoxy)benzenediazonium;tin(2+);trichloride |
InChI |
InChI=1S/C22H21ClN3O2.3ClH.Sn/c23-19-13-21(22(28-12-11-27)14-20(19)25-24)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;;;;/h1-10,13-14,27H,11-12,15-16H2;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
UECREMLYBDCRIB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C(C(=C3)Cl)[N+]#N)OCCO.[Cl-].[Cl-].[Cl-].[Sn+2] |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 301-542-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 301-542-3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 301-542-3 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used . The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other key biomolecules.
Comparison with Similar Compounds
Research Findings and Data Analysis
Toxicity and Environmental Impact
Chlorinated analogs like 918538-05-3 show lower ecological mobility but higher acute toxicity in aquatic organisms .
Discussion
The structural and functional diversity of this compound’s analogs highlights the need for substance-specific risk assessments. Computational tools like read-across structure-activity relationships (RASAR) () enable rapid hazard prediction but must integrate experimental data to address regulatory gaps .
Q & A
Basic: What analytical methods are recommended to confirm the purity and identity of Einecs 301-542-3?
Answer:
Purity and structural identity should be validated using a combination of spectroscopic and chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity assessment, with retention times compared to certified standards .
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural confirmation, referencing spectral databases (e.g., SDBS, PubChem) .
- Elemental Analysis (EA) to verify empirical formula consistency .
Documentation must align with IUPAC guidelines, including detailed experimental conditions (e.g., solvent, temperature) to ensure reproducibility .
Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?
Answer:
Discrepancies may arise from impurities, instrumentation variability, or sample preparation. To address this:
- Replicate experiments under identical conditions described in conflicting studies .
- Perform comparative analysis using internal standards and control samples .
- Validate findings through interlaboratory collaboration or third-party verification .
- Review raw data and metadata (e.g., solvent purity, calibration protocols) from original studies to identify methodological divergences .
Basic: What are standard protocols for synthesizing this compound in academic settings?
Answer:
Synthesis protocols should include:
- Step-by-step reaction conditions (temperature, catalysts, stoichiometry) from peer-reviewed literature, citing original methodologies .
- Purification techniques (e.g., recrystallization, column chromatography) with solvent ratios and grading standards .
- Yield optimization through iterative testing, documenting failed attempts to inform reproducibility .
Advanced: How should researchers design experiments to investigate the degradation products of this compound under varying environmental conditions?
Answer:
- Controlled stress testing : Expose the compound to heat, light, humidity, or oxidative agents, using accelerated stability studies .
- Analytical workflows : Employ LC-MS/MS or GC-MS to identify degradation byproducts, paired with quantitative structure-activity relationship (QSAR) modeling to predict toxicity .
- Statistical validation : Use multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental variables .
Basic: What techniques are essential for characterizing the physical properties of this compound?
Answer:
- Thermal analysis : Differential Scanning Calorimetry (DSC) for melting points and phase transitions .
- Solubility profiling : Use shake-flask or HPLC methods across pH ranges .
- Surface morphology : Scanning Electron Microscopy (SEM) or X-ray diffraction (XRD) for crystalline structure analysis .
Advanced: How can contradictory bioactivity data for this compound in pharmacological studies be systematically analyzed?
Answer:
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell lines, dosage regimens) .
- Dose-response validation : Replicate assays with standardized positive/negative controls and blinded analysis .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to isolate target pathways .
Basic: What steps ensure reproducibility when replicating literature-based synthesis of this compound?
Answer:
- Detailed procedural notes : Record equipment calibration, reagent lot numbers, and ambient conditions .
- Peer validation : Share protocols with collaborators for independent verification .
- Open-data practices : Publish raw spectra and chromatograms in supplementary materials .
Advanced: What computational approaches are suitable for modeling this compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities, validated by mutagenesis studies .
- Molecular Dynamics (MD) simulations : Analyze conformational stability over nanosecond timescales (e.g., GROMACS) .
- QSAR modeling : Train algorithms on published bioactivity data to predict novel analogs .
Basic: How should researchers safely handle and store this compound in laboratory settings?
Answer:
- Safety protocols : Follow MSDS guidelines for PPE (gloves, goggles) and ventilation .
- Storage : Use inert atmospheres (argon) and amber glass vials for light-sensitive compounds .
- Waste disposal : Adhere to institutional hazardous waste guidelines, documenting disposal batches .
Advanced: What strategies address inconsistent catalytic performance data for this compound in reaction optimization studies?
Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .
- In situ characterization : Monitor reactions via Raman spectroscopy or ReactIR to detect intermediate species .
- Machine learning : Train models on historical data to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
